molecular formula C10H16N4OS B5385085 N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B5385085
M. Wt: 240.33 g/mol
InChI Key: PLVJTRMEBSRVRL-RNFRBKRXSA-N
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Description

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyclopentyl ring, and functionalization to introduce the amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and cyclopentyl-containing molecules. Examples include:

Uniqueness

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-12-10-14-8(5-16-10)9(15)13-7-3-2-6(11)4-7/h5-7H,2-4,11H2,1H3,(H,12,14)(H,13,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVJTRMEBSRVRL-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=CS1)C(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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